1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a carboxamide group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the enzymatic reaction rate. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the fluorine atom on the benzyl group.
1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the triazole ring.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-10(11(13)17)14-15-16(7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMNDHDEOBACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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